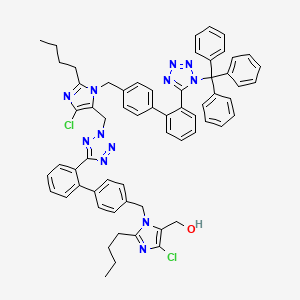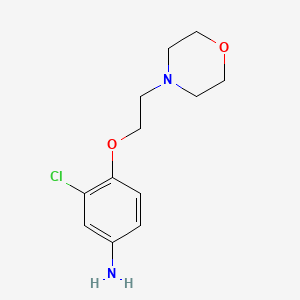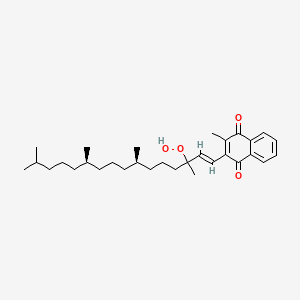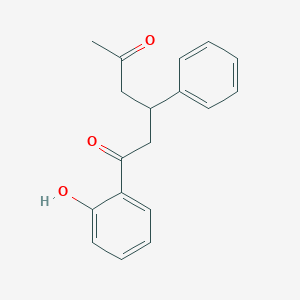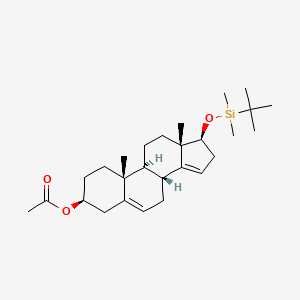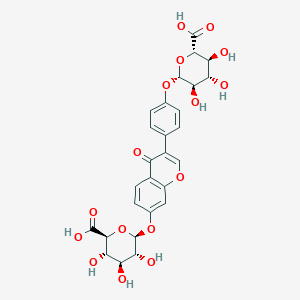
Daidzein diglucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Daidzein diglucuronide is a conjugated metabolite of daidzein, an isoflavone predominantly found in soybeans and other legumes. Isoflavones like daidzein are known for their phytoestrogenic properties, which means they can mimic estrogen in the body. This compound is formed when daidzein undergoes glucuronidation, a process where glucuronic acid is added to the molecule. This compound is of significant interest due to its potential health benefits and its role in the metabolism of isoflavones.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of daidzein diglucuronide typically involves the enzymatic glucuronidation of daidzein. This process can be carried out using liver microsomes or specific enzymes like UDP-glucuronosyltransferases. The reaction conditions often include a buffer solution, the presence of UDP-glucuronic acid as a glucuronide donor, and optimal pH and temperature settings to facilitate the enzymatic activity.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as using genetically engineered microorganisms that express the necessary enzymes for glucuronidation. These microorganisms can be cultured in bioreactors under controlled conditions to produce the compound in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions: Daidzein diglucuronide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Although less common, reduction can convert the compound back to its aglycone form, daidzein.
Hydrolysis: Enzymatic or acidic hydrolysis can break the glucuronide bonds, releasing free daidzein and glucuronic acid.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or metal catalysts can be used.
Reduction: Reducing agents such as sodium borohydride may be employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or specific enzymes (e.g., β-glucuronidase) are used.
Major Products Formed:
Oxidation: Oxidized derivatives of daidzein.
Reduction: Free daidzein.
Hydrolysis: Daidzein and glucuronic acid.
Wissenschaftliche Forschungsanwendungen
Daidzein diglucuronide has a wide range of applications in scientific research:
Chemistry: It is used to study the metabolism and biotransformation of isoflavones.
Biology: Researchers investigate its role in cellular processes and its potential effects on gene expression.
Medicine: The compound is studied for its potential health benefits, including its role in preventing hormone-dependent diseases like breast and prostate cancer.
Industry: It is used in the development of functional foods and nutraceuticals aimed at promoting health and preventing diseases.
Wirkmechanismus
The mechanism of action of daidzein diglucuronide involves its interaction with estrogen receptors, mimicking the effects of estrogen in the body. This interaction can modulate the expression of estrogen-responsive genes, influencing various physiological processes. Additionally, this compound may exert antioxidant effects, reducing oxidative stress and inflammation. The compound’s metabolites can also activate signaling pathways like PI3K/Akt/mTOR, promoting cell survival and neuroprotection.
Vergleich Mit ähnlichen Verbindungen
Genistein diglucuronide: Another isoflavone conjugate with similar estrogenic and antioxidant properties.
Equol diglucuronide: A metabolite of daidzein with potent estrogenic activity.
Daidzein monoglucuronide: A simpler glucuronide conjugate of daidzein.
Uniqueness: Daidzein diglucuronide is unique due to its dual glucuronide groups, which may enhance its water solubility and bioavailability compared to its monoglucuronide counterpart. This structural feature also influences its metabolic stability and potential biological activities.
Eigenschaften
Molekularformel |
C27H26O16 |
|---|---|
Molekulargewicht |
606.5 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-[4-[7-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4-oxochromen-3-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H26O16/c28-15-12-6-5-11(41-27-21(34)17(30)19(32)23(43-27)25(37)38)7-14(12)39-8-13(15)9-1-3-10(4-2-9)40-26-20(33)16(29)18(31)22(42-26)24(35)36/h1-8,16-23,26-27,29-34H,(H,35,36)(H,37,38)/t16-,17-,18-,19-,20+,21+,22-,23-,26+,27+/m0/s1 |
InChI-Schlüssel |
NSJKNMPSMHSBQD-MWBUVXCNSA-N |
Isomerische SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |
Kanonische SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



